molecular formula C14H13BrFN3O2 B2439983 N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251670-52-6

N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2439983
CAS RN: 1251670-52-6
M. Wt: 354.179
InChI Key: UNSHDSAUERCXHK-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as BFA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFA-1 is a small molecule inhibitor that targets a specific protein involved in various cellular processes, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Radiopharmaceutical Development

Compounds similar to N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide have been explored for their potential in radiopharmaceutical development. For example, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share structural similarities, have been reported as selective ligands of the translocator protein (18 kDa) with potential application in positron emission tomography (PET) imaging of neuroinflammatory processes (Dollé et al., 2008).

Anticonvulsant Agents

The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which bear structural resemblance, indicate potential anticonvulsant activities. These studies underline the importance of pyrimidine-based structures in the development of new therapeutic agents (Severina et al., 2020).

Neuroinflammation PET Imaging

Another study on substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines, similar in framework, showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting their utility in neurodegenerative disorders' imaging through PET (Fookes et al., 2008).

Protein Interaction Studies

Compounds with pyrimidine core structures have been utilized in studying interactions with biological macromolecules, such as bovine serum albumin (BSA), to understand their binding mechanisms and potential pharmacokinetic behaviors (Meng et al., 2012).

Antimicrobial and Antifungal Applications

Novel thienopyrimidine linked rhodanine derivatives, structurally analogous, have demonstrated antimicrobial and antifungal potencies, showcasing the broad-spectrum utility of pyrimidine derivatives in combating various microbial infections (Kerru et al., 2019).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFN3O2/c1-8-9(2)17-7-19(14(8)21)6-13(20)18-12-4-3-10(15)5-11(12)16/h3-5,7H,6H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSHDSAUERCXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NC2=C(C=C(C=C2)Br)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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